molecular formula C15H10Cl3N3O B14789608 6-Chloro-2-((3,4-dichlorobenzyl)amino)quinazolin-4(1H)-one CAS No. 61741-58-0

6-Chloro-2-((3,4-dichlorobenzyl)amino)quinazolin-4(1H)-one

Cat. No.: B14789608
CAS No.: 61741-58-0
M. Wt: 354.6 g/mol
InChI Key: JSQCGNJGYSLOCW-UHFFFAOYSA-N
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Description

6-Chloro-2-((3,4-dichlorobenzyl)amino)quinazolin-4(1H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-((3,4-dichlorobenzyl)amino)quinazolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloroquinazolin-4(1H)-one and 3,4-dichlorobenzylamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), under reflux conditions.

    Purification: The product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-((3,4-dichlorobenzyl)amino)quinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Chloro-2-((3,4-dichlorobenzyl)amino)quinazolin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-Chloroquinazolin-4(1H)-one: A precursor in the synthesis of the compound.

    3,4-Dichlorobenzylamine: Another precursor used in the synthesis.

    Other Quinazolinones: Compounds with similar structures but different substituents.

Uniqueness

6-Chloro-2-((3,4-dichlorobenzyl)amino)quinazolin-4(1H)-one is unique due to its specific combination of chloro and dichlorobenzyl groups, which may confer distinct biological activities and chemical properties compared to other quinazolinones.

Properties

CAS No.

61741-58-0

Molecular Formula

C15H10Cl3N3O

Molecular Weight

354.6 g/mol

IUPAC Name

6-chloro-2-[(3,4-dichlorophenyl)methylamino]-3H-quinazolin-4-one

InChI

InChI=1S/C15H10Cl3N3O/c16-9-2-4-13-10(6-9)14(22)21-15(20-13)19-7-8-1-3-11(17)12(18)5-8/h1-6H,7H2,(H2,19,20,21,22)

InChI Key

JSQCGNJGYSLOCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC2=NC3=C(C=C(C=C3)Cl)C(=O)N2)Cl)Cl

Origin of Product

United States

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